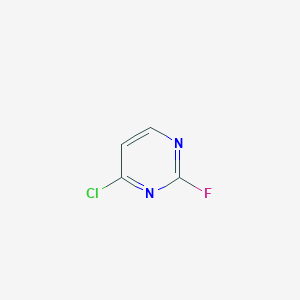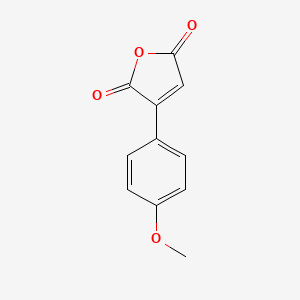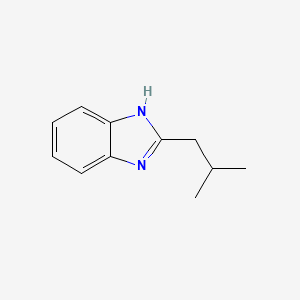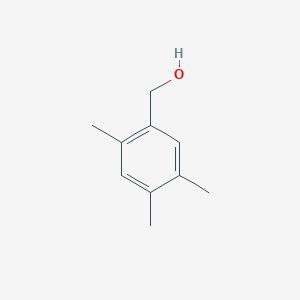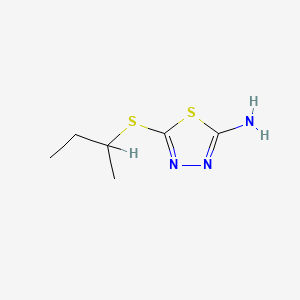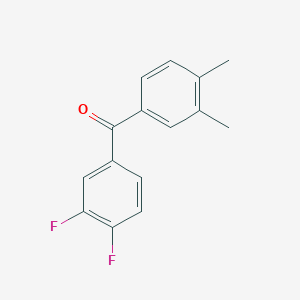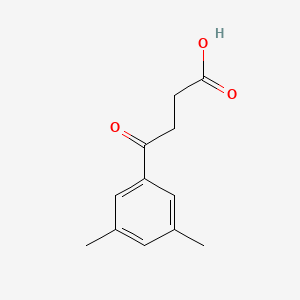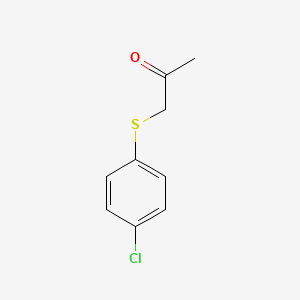
(4-Chlorophenylthio)acetone
Descripción general
Descripción
“(4-Chlorophenylthio)acetone” is a chemical compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 .
Synthesis Analysis
The synthesis of “(4-Chlorophenylthio)acetone” involves several steps. Under an N2 atmosphere, a solution of complex 1 (68.7 mg, 5 mol%) in THF (3.0 mL), zinc dust (80 mg, 1.2 mmol), diphenyl disulfide (109 mg, 0.5 mmol), and ethyl 2-bromoacetate (184 mg, 1.1 mmol) are added. The mixture is then stirred for 2 hours at room temperature, monitored by thin-layer chromatography (TLC). The resulting reaction mixture is diluted with diethyl ether (10 mL x 3), filtered, and evaporated. The residue is then subjected to column chromatography using petroleum ether:ethyl acetate as eluent (30:1) to afford the pure product .Molecular Structure Analysis
The molecular structure of “(4-Chlorophenylthio)acetone” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
“(4-Chlorophenylthio)acetone” has a density of 1.2±0.1 g/cm3, a boiling point of 287.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. Its enthalpy of vaporization is 52.7±3.0 kJ/mol, and it has a flash point of 127.6±23.2 °C .Aplicaciones Científicas De Investigación
Cyclization and Synthesis of Benzothiophen Derivatives
Chapman, Clarke, and Sawhney (1968) demonstrated that cyclisation of (m-chlorophenylthio)acetone in hot polyphosphoric acid produces a mixture of chloro- and bromo-derivatives of methylbenzo[b]thiophen. This process aids in the synthesis of complex organic compounds, especially in the field of organic chemistry and pharmacology (Chapman et al., 1968).
Formation of Anionic Cluster Complexes
Tang et al. (2002) explored the formation of an anionic cluster complex using a silver 4-tert-butylthiophenolate complex. The reaction with CS2 in acetone results in an anionic cluster, highlighting the role of (4-Chlorophenylthio)acetone derivatives in the synthesis of nanoscale materials and cluster complexes (Tang et al., 2002).
Degradation of Environmental Contaminants
Sharma, Mukhopadhyay, and Murthy (2012) investigated the degradation of 4-chlorophenol using organic oxidants in combination with UV irradiation, relevant in environmental applications for treating pollutants. This research highlights the significance of chlorophenyl derivatives in environmental chemistry, particularly in the degradation of toxic compounds (Sharma et al., 2012).
Application in Organic Synthesis
Sun, Hua, and Yin (2005) utilized Bi(NO3)3.5H2O for the nitration of phenolic compounds, including 4-chlorophenol, in acetone at ambient temperature. This study illustrates the utility of (4-Chlorophenylthio)acetone in facilitating nitration reactions, a critical process in organic synthesis (Sun et al., 2005).
Synthesis of Novel Compounds
Abdelwahab, Hanna, and Kirsch (2016) researched the synthesis of novel 3-acetyl-2-aminothiophenes and their behavior with Vilsmeier–Haack reagent, demonstrating the role of (4-Chlorophenylthio)acetone in the development of new chemical entities. This type of research is crucial in drug discovery and development (Abdelwahab et al., 2016).
Safety And Hazards
“(4-Chlorophenylthio)acetone” may cause respiratory irritation, serious eye damage, and skin irritation. It is harmful if swallowed. Protective measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUDWXCHYJJHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313698 | |
| Record name | (4-Chlorophenylthio)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenylthio)acetone | |
CAS RN |
25784-83-2 | |
| Record name | 1-[(4-Chlorophenyl)thio]-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25784-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 274960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025784832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25784-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorophenylthio)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-chlorophenyl)sulfanyl]propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

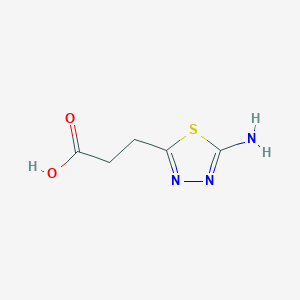
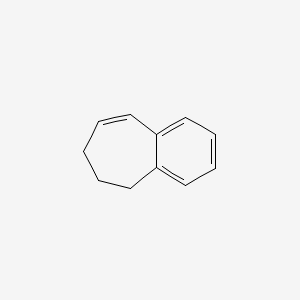
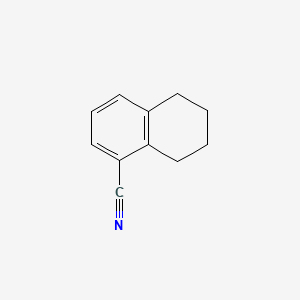
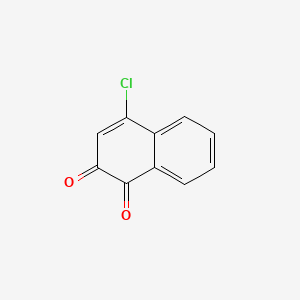
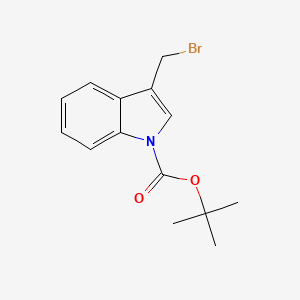
![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)
